molecular formula C18H38N4O2 B14142414 Urea, N,N''-1,6-hexanediylbis[N'-pentyl- CAS No. 89307-22-2

Urea, N,N''-1,6-hexanediylbis[N'-pentyl-

Cat. No.: B14142414
CAS No.: 89307-22-2
M. Wt: 342.5 g/mol
InChI Key: PNHOLBITIHSMKM-UHFFFAOYSA-N
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Description

Urea, N,N’‘-1,6-hexanediylbis[N’-pentyl-] is a chemical compound with the molecular formula C18H38N4O2. It is a derivative of urea, characterized by the presence of a hexanediyl group and pentyl substituents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Urea, N,N’‘-1,6-hexanediylbis[N’-pentyl-] typically involves the reaction of hexamethylene diisocyanate with pentylamine. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing automated systems for precise control of reaction parameters. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of Urea, N,N’‘-1,6-hexanediylbis[N’-pentyl-] for commercial applications .

Chemical Reactions Analysis

Types of Reactions

Urea, N,N’‘-1,6-hexanediylbis[N’-pentyl-] undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Urea, N,N’‘-1,6-hexanediylbis[N’-pentyl-] has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential role in enzyme inhibition and protein interactions.

    Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals, coatings, and adhesives.

Mechanism of Action

The mechanism of action of Urea, N,N’‘-1,6-hexanediylbis[N’-pentyl-] involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to inhibition or modulation of their activity. The pathways involved may include signal transduction, metabolic regulation, and cellular communication.

Comparison with Similar Compounds

Similar Compounds

  • Urea, N,N’‘-1,6-hexanediylbis[N’-phenyl-]
  • Urea, N,N’‘-1,6-hexanediylbis[N’-(2-mercaptoethyl)-]
  • Urea, N,N’‘-1,6-hexanediylbis[N’-(2-pyridinylmethyl)-]

Uniqueness

Urea, N,N’‘-1,6-hexanediylbis[N’-pentyl-] is unique due to its specific structural configuration, which imparts distinct physicochemical properties. The presence of pentyl groups enhances its hydrophobicity and potential for specific interactions with biological targets, making it a valuable compound for research and industrial applications .

Properties

CAS No.

89307-22-2

Molecular Formula

C18H38N4O2

Molecular Weight

342.5 g/mol

IUPAC Name

1-pentyl-3-[6-(pentylcarbamoylamino)hexyl]urea

InChI

InChI=1S/C18H38N4O2/c1-3-5-9-13-19-17(23)21-15-11-7-8-12-16-22-18(24)20-14-10-6-4-2/h3-16H2,1-2H3,(H2,19,21,23)(H2,20,22,24)

InChI Key

PNHOLBITIHSMKM-UHFFFAOYSA-N

Canonical SMILES

CCCCCNC(=O)NCCCCCCNC(=O)NCCCCC

Origin of Product

United States

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